molecular formula C19H33NO2Sn B3007451 4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester CAS No. 322690-84-6

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester

Cat. No.: B3007451
CAS No.: 322690-84-6
M. Wt: 426.188
InChI Key: MCUWIXCWQPYIMC-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is an organotin compound that features a pyridine ring substituted with a tributylstannyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tributylstannyl)-2-pyridinecarboxylic acid methyl ester typically involves the stannylation of a pyridine derivative. One common method is the palladium-catalyzed stannylation of 2-bromo-4-pyridinecarboxylic acid methyl ester using tributylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannane. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or tetrahydrofuran. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form tin oxides or other organotin compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The stannyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts and ligands are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Tin oxides or other organotin compounds.

    Reduction: 4-(tributylstannyl)-2-pyridinecarboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the coupling partner.

Scientific Research Applications

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of organotin-based drugs or as a probe in biological studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

Mechanism of Action

The mechanism of action of 4-(tributylstannyl)-2-pyridinecarboxylic acid methyl ester involves its ability to participate in various chemical reactions. The stannyl group can undergo oxidative addition, transmetallation, and reductive elimination in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylstannyl)-2-pyridinecarboxylic acid methyl ester
  • 4-(Triethylstannyl)-2-pyridinecarboxylic acid methyl ester
  • 4-(Triphenylstannyl)-2-pyridinecarboxylic acid methyl ester

Uniqueness

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is unique due to its specific combination of a tributylstannyl group and a pyridinecarboxylic acid methyl ester. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The larger size and steric bulk of the tributylstannyl group compared to trimethyl or triethyl analogs can influence the reactivity and selectivity of the compound in chemical reactions.

Properties

IUPAC Name

methyl 4-tributylstannylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6NO2.3C4H9.Sn/c1-10-7(9)6-4-2-3-5-8-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUWIXCWQPYIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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